1-(2-Azidoethyl)piperidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
1-(2-azidoethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.ClH/c8-10-9-3-6-11-4-1-7(12)2-5-11;/h7,12H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHVSESGGSVYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidin-4-ol with 2-azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Building Block
1-(2-Azidoethyl)piperidin-4-ol hydrochloride serves as a versatile building block for synthesizing novel pharmacologically active compounds. Its azido group can undergo various transformations, facilitating the development of new drugs targeting specific biological pathways. The compound's structure allows for modifications that can enhance its bioactivity and selectivity against various biological targets.
Potential Anticancer Applications
Research has indicated that derivatives of piperidine compounds, including those similar to this compound, may exhibit anticancer properties. For instance, studies have highlighted the role of piperidine derivatives in modulating mitochondrial function and promoting apoptosis in cancer cells . This suggests a potential application of this compound in developing anticancer therapeutics.
Organic Synthesis
Reactivity and Functionalization
The presence of the azido group in this compound enables it to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is widely utilized for synthesizing complex organic molecules in a highly selective manner. The compound can also be used to introduce other functional groups into existing molecules, enhancing their reactivity and utility in further synthetic applications.
Case Study 1: Antimicrobial Activity
A study synthesized various piperidine derivatives and screened them for antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to this compound exhibited moderate antimicrobial effects, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Pain Management
Research into piperidine derivatives has also explored their efficacy in pain management. Compounds derived from similar structures have shown promise in treating neuropathic pain and inflammatory conditions. Given the pharmacological properties associated with piperidine compounds, this compound may serve as a precursor for synthesizing analgesics targeting pain pathways .
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including labeling and tracking biomolecules. The piperidine moiety can interact with biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-azidoethyl)piperidin-4-ol hydrochloride with structurally or functionally related piperidine derivatives.
Structural and Functional Analysis
- Azide Reactivity : The azidoethyl group in This compound distinguishes it from other analogs. This group enables participation in Huisgen cycloaddition (click chemistry), a feature absent in hydroxyl- or amine-substituted derivatives like fenspiride or 1-(4-chlorobenzyl)piperidin-4-amine.
- Receptor Specificity: Unlike the 5-HT1F antagonist 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (Ki = 11 nM for 5-HT1F), the target compound lacks documented receptor-binding data. However, its hydroxyl group may allow interactions similar to serotonin receptor ligands.
- Solubility and Bioavailability : Hydrochloride salts (e.g., the target compound and 1-(4-chlorobenzyl)piperidin-4-amine) improve aqueous solubility, whereas lipophilic groups (e.g., chlorobenzyl or naphthalenyl) enhance membrane permeability.
Biological Activity
1-(2-Azidoethyl)piperidin-4-ol hydrochloride is a nitrogen-containing organic compound characterized by its unique structural features, including a piperidine ring, an azido group, and a hydroxyl group. Its molecular formula is . This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The synthesis of this compound typically involves several key steps, which may include the formation of the azido group through nucleophilic substitution reactions. The presence of both the hydroxyl and azido groups allows for diverse reactivity, making it a valuable precursor for further chemical modifications.
| Property | Description |
|---|---|
| Molecular Formula | |
| Structure Type | Piperidine derivative with azido and hydroxyl groups |
| Potential Applications | Medicinal chemistry, organic synthesis |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly regarding its antimicrobial properties and potential therapeutic applications.
The mechanism of action for compounds like this compound often involves interaction with specific molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, potentially leading to the formation of bioactive conjugates that modulate biological pathways .
Case Studies and Research Findings
Several studies have investigated related piperidine derivatives for their biological activities:
- Inhibition of Bacterial Growth : A study on piperidine derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 2–4 μg/mL for some derivatives .
- Antiviral Properties : Research on structurally related compounds has indicated potential anti-HIV activity. For example, certain piperidine derivatives exhibited IC50 values in the nanomolar range against HIV-1, highlighting their therapeutic potential .
- Computer-Aided Drug Design : In silico studies have predicted a wide range of biological activities for new piperidine derivatives, indicating their potential as effective medicinal agents targeting various diseases .
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Azidoethyl)piperidin-4-ol hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution, where piperidin-4-ol reacts with 2-azidoethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to form the azidoethyl intermediate. Subsequent HCl treatment yields the hydrochloride salt . Optimization involves:
- Temperature control : Maintaining 0–5°C during alkylation minimizes side reactions.
- Protection strategies : Using Boc (tert-butoxycarbonyl) protection for the piperidine nitrogen prevents undesired quaternization .
- Purification : Recrystallization from ether/methanol mixtures improves purity .
Basic: How do environmental factors (pH, temperature) influence the stability of this compound?
Stability is pH-dependent due to the protonation state of the piperidine nitrogen. Under acidic conditions (pH < 4), the compound remains stable as a hydrochloride salt. At neutral or basic pH, deprotonation can lead to decomposition or azide group reactivity . Elevated temperatures (>40°C) accelerate degradation, particularly in aqueous solutions. Storage recommendations:
- Temperature : –20°C in anhydrous conditions.
- Solvent : Use dry DMSO or ethanol to prevent hydrolysis .
Advanced: How can this compound be applied in receptor-binding studies, and what methodological validations are critical?
The azide group enables conjugation to alkyne-functionalized probes for target identification. For example, radiolabeled derivatives (e.g., with ³H or ¹²⁵I) can map receptor interactions. Key validations include:
- Binding assays : Competitive displacement using reference ligands (e.g., 5-HT1F antagonists) to calculate Ki values .
- Functional assays : cAMP GloSensor systems verify G-protein coupling (e.g., Gi/o inhibition) .
- Specificity screens : Test against related receptors (e.g., 5-HT1A, 5-HT2B) to confirm selectivity .
Advanced: What strategies resolve contradictions in reported biological activities of piperidin-4-ol derivatives?
Discrepancies in potency (e.g., varying EC₅₀ values) may arise from assay conditions or off-target effects. Mitigation involves:
- Cross-assay validation : Compare radioligand binding (e.g., ³H-LSD) with functional readouts (e.g., cAMP inhibition) .
- Metabolic stability tests : Assess liver microsomal degradation to rule out pharmacokinetic artifacts .
- Structural analogs : Test derivatives with modified azidoethyl or piperidine groups to isolate pharmacophores .
Advanced: How is the azidoethyl moiety utilized in bioconjugation for targeted drug delivery systems?
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach payloads (e.g., fluorophores, cytotoxic agents). Methodological steps:
- Linker design : Optimize spacer length (e.g., ethylene chain) to balance stability and bioavailability .
- In vitro validation : Use human islet cell models to assess conjugate efficacy (e.g., insulin secretion modulation) .
- In vivo tracking : Fluorescent tagging (e.g., Cy5-alkyne) enables biodistribution studies in murine models .
Methodological: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms structure (e.g., piperidine ring protons at δ 1.80–3.22 ppm; azide CH₂ at δ 3.85 ppm) .
- Mass spectrometry (MS) : ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 217.2) .
- HPLC purity : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity .
- X-ray crystallography : Resolves stereochemistry of the piperidin-4-ol moiety .
Advanced: How does the hydrochloride salt form impact the compound’s pharmacokinetic properties?
The hydrochloride salt enhances aqueous solubility, facilitating in vitro assays (e.g., IC₅₀ determinations). However, chloride ions may interfere with ion-channel targets. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
